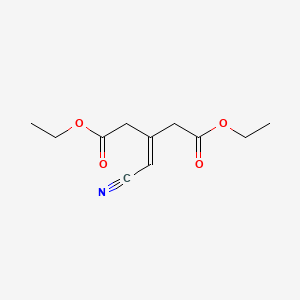

Diethyl 3-(cyanomethylene)pentanedioate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 3-(cyanomethylidene)pentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-3-15-10(13)7-9(5-6-12)8-11(14)16-4-2/h5H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFIAGDIQJRCIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=CC#N)CC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diethyl 3 Cyanomethylene Pentanedioate and Its Analogues

Classical Condensation Reactions in the Preparation of Diethyl 3-(cyanomethylene)pentanedioate

Traditional methods for synthesizing this compound rely on well-established condensation reactions that form carbon-carbon double bonds.

The Knoevenagel condensation is a cornerstone reaction in organic chemistry used to create α,β-unsaturated products. wikipedia.org It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

In the context of synthesizing this compound, the dicarbonyl precursor would be a dialkyl 3-oxopentanedioate, such as diethyl 3-oxopentanedioate (also known as diethyl acetonedicarboxylate). This precursor is reacted with a compound that can provide the cyanomethylene group, typically cyanoacetic acid or its esters. The active methylene protons of the cyano-compound are abstracted by the base, creating a nucleophile that attacks the ketone carbonyl group of the diethyl 3-oxopentanedioate. A subsequent dehydration step yields the final product, this compound. wikipedia.org Various amines, like piperidine (B6355638) or ethylamine, can serve as catalysts. organicreactions.org The selection of catalyst and reaction conditions can influence the reaction rate and yield. nih.gov

Table 1: Key Components in Knoevenagel Synthesis of this compound

| Component | Role | Example(s) |

|---|---|---|

| Carbonyl Precursor | Provides the main carbon backbone | Diethyl 3-oxopentanedioate |

| Active Methylene Compound | Source of the cyanomethylene group | Cyanoacetic acid, Ethyl cyanoacetate (B8463686) |

| Catalyst | Facilitates the condensation | Piperidine, Pyridine (B92270), Ethylamine wikipedia.orgorganicreactions.org |

| Solvent | Medium for the reaction | Ethanol (B145695), Benzene (B151609), Pyridine wikipedia.orgnih.gov |

The Doebner modification, also known as the Knoevenagel-Doebner reaction, is a specific variation of the Knoevenagel condensation. youtube.commdpi.com This modification is particularly useful when one of the activating groups on the active methylene compound is a carboxylic acid, such as in malonic acid or cyanoacetic acid. wikipedia.orgorganic-chemistry.org The reaction is characteristically carried out using pyridine as the solvent, which also acts as a base, often with a catalytic amount of piperidine. wikipedia.orgyoutube.commdpi.com

A key feature of the Doebner variant is that the initial condensation is followed by a decarboxylation (loss of CO₂) step when heated. wikipedia.org For the synthesis of a cyanomethylene diester like the target compound, if cyanoacetic acid is used as the active methylene component, the reaction with a dicarbonyl precursor like diethyl 3-oxopentanedioate in pyridine would lead to an intermediate that can then be processed to yield the final product. The Doebner conditions are particularly noted for the synthesis of α,β-unsaturated carboxylic acids from aldehydes. mdpi.com The use of pyridine as the solvent is a defining characteristic of this modification. wikipedia.org

Table 2: Comparison of Knoevenagel and Doebner Condensation Conditions

| Feature | Standard Knoevenagel Condensation | Doebner Modification |

|---|---|---|

| Active Methylene Reagent | Can be a diester, ketoester, or cyanoester (e.g., diethyl malonate) wikipedia.org | Typically involves a carboxylic acid (e.g., malonic acid, cyanoacetic acid) wikipedia.orgorganic-chemistry.org |

| Solvent/Base System | Often a weak amine catalyst (piperidine) in a solvent like ethanol or benzene nih.gov | Pyridine is used as the solvent and base, often with catalytic piperidine wikipedia.orgyoutube.com |

| Key Transformation | Condensation followed by dehydration wikipedia.org | Condensation followed by dehydration and decarboxylation wikipedia.org |

| Typical Product from Aldehyde | α,β-unsaturated dicarbonyl or cyano-ester compound | α,β-unsaturated carboxylic acid mdpi.com |

Advanced and Catalytic Synthetic Strategies

Modern synthetic chemistry offers more advanced, efficient, and selective methods for preparing cyanomethylene compounds, moving beyond classical approaches.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a metal-free alternative to traditional catalysts. nih.gov This approach has been successfully applied to reactions for synthesizing compounds structurally related to α-cyanomethyl carboxylates, such as β-hydroxynitriles. nih.gov For instance, the decarboxylative cyanomethylation of ketones with cyanoacetic acid can be achieved using simple organocatalysts like triethylamine. nih.gov

N-Heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for various transformations, including the synthesis of esters from α,β-unsaturated aldehydes. nih.gov These catalysts function by activating the substrate in unique ways, such as forming a Breslow intermediate. nih.gov Applying these principles, an organocatalytic Knoevenagel-type condensation could provide a milder and more selective route to this compound, potentially avoiding harsh conditions and improving yields. The use of organocatalysts aligns with greener chemistry principles by avoiding residual metal contaminants in the final product. nih.gov

While this compound itself is achiral, the introduction of substituents on the pentanedioate (B1230348) backbone can create chiral centers. The enantioselective synthesis of such chiral derivatives is a significant challenge in modern organic chemistry. This is typically achieved using chiral catalysts that can control the three-dimensional orientation of the reactants during the key bond-forming step.

Organocatalysis provides a powerful platform for such asymmetric transformations. Chiral sulfides, for example, have been developed as effective organocatalysts for enantioselective reactions like the imino Corey-Chaykovsky reaction to produce chiral aziridines with high enantiomeric excess (ee). rsc.org Similarly, a chiral amine or a chiral Brønsted acid could potentially be used to catalyze a Knoevenagel-type condensation to produce chiral analogues of this compound. The catalyst would create a chiral environment, favoring the formation of one enantiomer over the other. This strategy is crucial for the synthesis of optically active molecules for various advanced applications.

The principles of green chemistry aim to design chemical processes that are environmentally benign, efficient, and safe. rsc.org These principles are increasingly being applied to classical reactions like the Knoevenagel condensation. Research has focused on developing catalyst-free and water-mediated protocols for this transformation to minimize the use of hazardous organic solvents and catalysts. rsc.org Performing reactions "on water" has been shown to enhance reaction rates and selectivity in some organocatalytic processes. researchgate.net

For the synthesis of this compound, applying sustainable principles could involve several strategies:

Solvent Selection: Replacing volatile organic solvents with water or ionic liquids. researchgate.net

Catalyst Choice: Using recyclable heterogeneous catalysts or metal-free organocatalysts instead of traditional homogeneous bases. nih.govnih.gov

Energy Efficiency: Developing methods that proceed at room temperature to reduce energy consumption. nih.gov

Atom Economy: Designing routes that maximize the incorporation of all reactant atoms into the final product, a principle well-embodied by condensation reactions. rsc.org

Recent studies on the direct synthesis of diethyl carbonate from CO₂ highlight the importance of catalyst stability and process optimization in developing truly sustainable industrial processes. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Acetic acid |

| Benzene |

| Carbon dioxide |

| Cyanoacetic acid |

| This compound |

| Diethyl 3-oxopentanedioate |

| Diethyl acetonedicarboxylate |

| Diethyl carbonate |

| Diethyl malonate |

| Ethanol |

| Ethyl cyanoacetate |

| Ethylamine |

| Malonic acid |

| Piperidine |

| Pyridine |

Diethyl 3 Cyanomethylene Pentanedioate As a Key Synthon in Complex Organic Molecule Synthesis

Precursors for Polycyclic Natural Product Analogues

The intricate and often densely functionalized frameworks of natural products present a formidable challenge to synthetic chemists. Diethyl 3-(cyanomethylene)pentanedioate, with its inherent reactivity, provides a valuable tool for the assembly of core structures that mimic these complex natural scaffolds.

Synthetic Routes Towards Camptothecin (B557342) Core Structures

Camptothecin, a potent anticancer agent, and its analogues have been the subject of intense synthetic efforts. researchgate.net The pentacyclic core of camptothecin represents a significant synthetic hurdle. While direct total syntheses of camptothecin using this compound have not been extensively reported, its structural features make it an ideal candidate for the construction of key intermediates for camptothecin analogues. The presence of the cyanomethylene group allows for its participation in cyclization reactions to form the pyridone ring system, a crucial component of the camptothecin core. For instance, a plausible synthetic strategy involves the condensation of this compound with an appropriately substituted o-aminobenzaldehyde derivative to construct the A, B, and C rings of the camptothecin framework. Subsequent transformations could then be employed to complete the synthesis of the pentacyclic core.

Application in the Modular Synthesis of Quaternary Carbon Centers

The construction of quaternary carbon centers, particularly those bearing multiple functional groups, is a challenging endeavor in organic synthesis. nih.govrsc.org this compound serves as an excellent Michael acceptor, enabling the formation of quaternary carbons through conjugate addition reactions. The electron-withdrawing nature of the cyano and ester groups activates the double bond for nucleophilic attack. By employing a suitable nucleophile, a new carbon-carbon bond can be formed at the 3-position, leading to the creation of a quaternary center. The resulting adduct, now rich in functionality, can be further elaborated into complex molecular architectures. This modular approach allows for the introduction of various substituents, providing access to a library of compounds with diverse stereochemical and functional properties.

| Reactant 1 | Reactant 2 (Nucleophile) | Product | Key Feature |

| This compound | Grignard Reagents (R-MgX) | Diethyl 3-(1-cyanoalkyl)pentanedioate | Formation of a quaternary carbon center |

| This compound | Organocuprates (R2CuLi) | Diethyl 3-(1-cyanoalkyl)pentanedioate | Formation of a quaternary carbon center |

| This compound | Enolates | Adduct with a new C-C bond | Construction of a highly functionalized quaternary center |

Building Blocks for Biologically Relevant Scaffolds

The inherent chemical reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic scaffolds that are prevalent in many biologically active compounds.

Intermediates for Piperidine (B6355638) Derivatives

The piperidine moiety is a ubiquitous structural motif found in a vast number of pharmaceuticals and natural products. ntu.edu.sgrsc.org The aza-Michael addition of amines to activated alkenes is a powerful method for the synthesis of piperidine precursors. ntu.edu.sgrsc.org this compound, with its electrophilic double bond, is an ideal substrate for such reactions. The conjugate addition of a primary or secondary amine to the cyanomethylene group would lead to the formation of a β-amino acid derivative. This intermediate can then undergo intramolecular cyclization, often promoted by the ester functionalities, to afford a substituted piperidone. Subsequent reduction of the piperidone would yield the corresponding piperidine derivative. This strategy provides a flexible route to a variety of substituted piperidines, with the potential for stereocontrol in the aza-Michael addition step.

Construction of α-Substituted β-Aminophosphonates

α-Substituted β-aminophosphonates are an important class of compounds that exhibit a wide range of biological activities, including enzyme inhibition and antimicrobial effects. researchgate.netnih.gov The synthesis of these compounds can be envisioned through the conjugate addition of a phosphonate (B1237965) nucleophile to an activated alkene. This compound can serve as the Michael acceptor in this reaction. The addition of a dialkyl phosphite, under basic conditions, to the double bond would generate a phosphonate-containing intermediate. Subsequent functional group manipulations, such as reduction of the nitrile and hydrolysis of the esters, would lead to the desired α-substituted β-aminophosphonate.

| Reactant 1 | Reactant 2 | Intermediate | Final Product Class |

| This compound | Dialkyl Phosphite | Diethyl 3-(1-cyano-1-phosphonoethyl)pentanedioate | α-Substituted β-Aminophosphonates |

Synthesis of Pyrrolidine (B122466) Frameworks via [3+2] Annulation

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a highly efficient method for the construction of the pyrrolidine ring system, a core structure in many natural products and pharmaceuticals. nih.govrsc.orgnih.govcapes.gov.brrsc.org The electron-deficient nature of the double bond in this compound makes it an excellent dipolarophile for this transformation. The reaction with an in situ generated azomethine ylide, derived from the condensation of an α-amino acid and an aldehyde, would proceed in a concerted fashion to yield a highly substituted pyrrolidine. This reaction allows for the creation of multiple stereocenters in a single step with a high degree of stereocontrol, making it a powerful tool for the synthesis of complex, enantiomerically enriched pyrrolidine derivatives.

Computational and Theoretical Investigations of Diethyl 3 Cyanomethylene Pentanedioate Chemistry

Quantum Chemical Calculations on Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms involving Diethyl 3-(cyanomethylene)pentanedioate. Density Functional Theory (DFT) is a commonly employed method for these investigations due to its balance of computational cost and accuracy. For instance, the B3LYP functional with a basis set such as 6-311++G(d,p) is often used to optimize the geometries of reactants, products, and transition states.

A key area of investigation for this compound is its behavior as a Michael acceptor. The electron-withdrawing nitrile and ester groups activate the double bond for nucleophilic attack. Quantum chemical calculations can model the reaction pathway of a nucleophile, such as an amine or a thiol, adding to the β-position of the cyanomethylene group. These calculations can determine the activation energies associated with the transition states, providing a quantitative measure of the reaction's feasibility.

Furthermore, these computational methods can be used to explore competing reaction pathways. For example, the hydrolysis of the ester groups can be computationally modeled to understand its kinetics relative to other potential reactions. The transition states for such reactions are located on the potential energy surface, and their structures reveal the atomic motions involved in the bond-making and bond-breaking processes. By comparing the calculated energy barriers, a prediction of the major reaction product can be made.

Stereochemical Outcome Prediction and Rationalization in Stereoselective Reactions

Computational chemistry offers powerful tools for predicting and rationalizing the stereochemical outcomes of reactions involving prochiral molecules like this compound. When a nucleophile attacks the double bond, a new stereocenter can be created. The use of chiral catalysts or auxiliaries can direct this addition to favor one stereoisomer over the other.

Theoretical models can be constructed to understand the origins of this stereoselectivity. By calculating the energies of the diastereomeric transition states leading to the different stereoisomers, the enantiomeric excess (ee) or diastereomeric ratio (dr) can be predicted. These calculations take into account the non-covalent interactions between the substrate, the nucleophile, and the chiral catalyst.

For example, in a catalyzed Michael addition, the calculations would model the formation of the catalyst-substrate complex and the subsequent approach of the nucleophile. The steric and electronic interactions that stabilize one transition state over the other can be identified and analyzed. This understanding can then be used to design more effective chiral catalysts for the synthesis of specific stereoisomers of derivatives of this compound.

Conformational Analysis and Electronic Structure Studies

The three-dimensional shape and electronic properties of this compound are fundamental to its reactivity. Conformational analysis, often performed using both molecular mechanics and quantum chemical methods, explores the different spatial arrangements of the molecule's atoms and their relative energies. Due to the presence of several rotatable single bonds, this compound can exist in numerous conformations. nih.gov

Computational scans of the potential energy surface along the dihedral angles of the rotatable bonds can identify the low-energy conformers. The results of these calculations can indicate the most likely shapes the molecule will adopt in solution.

The electronic structure of the molecule can be described by analyzing its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are involved in chemical reactions. In this compound, the LUMO is expected to be localized on the cyanomethylene group, indicating its electrophilic nature. Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, further highlighting the sites susceptible to nucleophilic or electrophilic attack.

Computed Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₄ |

| Molecular Weight | 225.24 g/mol |

| Exact Mass | 225.10010796 Da |

| Topological Polar Surface Area | 76.4 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 8 |

Data sourced from PubChem. nih.gov

In Silico Predictions of Reactivity and Selectivity

In silico methods provide a predictive framework for understanding the reactivity and selectivity of this compound. By calculating various molecular descriptors, it is possible to anticipate how the molecule will behave in different chemical environments.

Reactivity indices derived from DFT, such as global and local electrophilicity and nucleophilicity indices, can quantify the molecule's reactivity. For this compound, these indices would likely confirm its character as a strong electrophile.

The selectivity of its reactions can also be predicted. For instance, in reactions with ambident nucleophiles, calculations can help predict whether the reaction will occur at the carbon of the double bond or at one of the carbonyl carbons of the ester groups. This is achieved by comparing the activation energies for the different possible reaction pathways.

Furthermore, computational models can simulate the effect of different solvents on the reaction rates and selectivities. By including a solvent model in the quantum chemical calculations, it is possible to gain a more accurate picture of the reaction in a specific medium. These predictive capabilities are invaluable for designing and optimizing synthetic routes that utilize this compound.

Conclusions and Future Perspectives in Diethyl 3 Cyanomethylene Pentanedioate Research

Current Challenges and Opportunities in Synthetic Methodologies

The primary and most well-established method for synthesizing Diethyl 3-(cyanomethylene)pentanedioate is the Knoevenagel condensation. researchgate.netbhu.ac.inamazonaws.com This reaction typically involves the condensation of diethyl 3-oxopentanedioate (also known as diethyl acetonedicarboxylate) with an active methylene (B1212753) compound, such as malononitrile (B47326), in the presence of a basic catalyst.

Table 1: Key Parameters in the Knoevenagel Condensation for this compound Synthesis

| Parameter | Description | Challenges & Opportunities |

| Catalyst | Typically weak bases like primary, secondary, or tertiary amines and their salts. bhu.ac.in | The choice of catalyst significantly impacts reaction rate and yield. While traditional catalysts are effective, there is an opportunity to explore more environmentally benign and reusable catalysts, such as solid-supported bases or ionic liquids, to improve the green credentials of the synthesis. researchgate.net |

| Solvent | Often carried out in organic solvents like ethanol (B145695), benzene (B151609), or DMF. researchgate.net | Many traditional solvents are toxic and pose environmental hazards. A key challenge is the development of solvent-free reaction conditions or the use of greener solvents like water. researchgate.netumich.edu Research into microwave-assisted and ultrasonic methods has shown promise in accelerating the reaction and reducing the need for solvents. bhu.ac.in |

| Reaction Conditions | Temperature and reaction time are crucial for optimizing yield and minimizing side products. | High temperatures can lead to undesired side reactions. The opportunity lies in developing catalytic systems that allow for the reaction to proceed efficiently at or near room temperature, thereby reducing energy consumption and improving selectivity. amazonaws.com |

| Purity and Yield | Achieving high purity and yield is a constant challenge in organic synthesis. | Side product formation can complicate purification. Methodologies that offer high atom economy and straightforward work-up procedures are highly desirable. The use of immobilized catalysts can simplify purification and catalyst recovery. amazonaws.com |

While the Knoevenagel condensation is a robust method, there remain significant opportunities for improvement. The development of more sustainable and efficient catalytic systems is a primary focus. For instance, the use of solid acid or base catalysts could simplify product isolation and catalyst recycling, addressing some of the key challenges in large-scale production. Furthermore, exploring flow chemistry for this transformation could offer better control over reaction parameters, leading to higher yields and purity.

Emerging Directions for Novel Chemical Transformations

The rich functionality of this compound makes it a versatile substrate for a variety of chemical transformations, opening up avenues for the synthesis of diverse molecular scaffolds.

A significant area of exploration is its use as a Michael acceptor. researchgate.netresearchgate.netmdpi.com The electron-withdrawing nature of the cyano and ester groups activates the double bond for nucleophilic attack. This reactivity can be harnessed to introduce a wide range of substituents, leading to the construction of more complex molecular architectures. The thia-Michael addition, for example, allows for the introduction of sulfur-containing moieties, which are prevalent in many biologically active compounds. mdpi.comrsc.org

Furthermore, this compound is an excellent precursor for the synthesis of various heterocyclic compounds. The cyano and ester groups can participate in cyclization reactions with a variety of reagents to form substituted pyridines, pyrimidines, and other nitrogen-containing heterocycles. These heterocyclic motifs are of great importance in medicinal chemistry.

Another emerging area is the exploration of catalytic enantioselective transformations. The development of chiral catalysts that can control the stereochemistry of reactions involving this compound would be a significant breakthrough, enabling the synthesis of enantiomerically pure compounds for applications in drug discovery and materials science.

Potential for Applications in the Design and Synthesis of Advanced Chemical Entities

The versatility of this compound as a synthetic building block translates into significant potential for the design and synthesis of advanced chemical entities with a wide range of applications.

In the realm of medicinal chemistry , the derivatives of this compound hold promise as scaffolds for the development of novel therapeutic agents. The ability to readily synthesize a library of diverse compounds through its various chemical transformations makes it an attractive starting point for drug discovery programs. For instance, the synthesis of fentanyl-related compounds often involves the creation of complex piperidine (B6355638) structures, and the functionalities present in this compound could be strategically utilized in the construction of such analgesic compounds. nih.gov Moreover, the synthesis of coumarin (B35378) derivatives, known for their diverse biological activities including anticancer and anticoagulant properties, can potentially be accessed through intermediates derived from this compound. researchgate.net

In the field of materials science , the reactive nature of this compound makes it a candidate for the development of functional polymers. The double bond can participate in polymerization reactions, and the cyano and ester groups can be further modified to tune the properties of the resulting polymer. This could lead to the creation of materials with tailored optical, electronic, or mechanical properties.

Q & A

Q. What are the recommended synthetic strategies for preparing Diethyl 3-(cyanomethylene)pentanedioate, and how can reaction conditions be optimized?

this compound is typically synthesized via Michael addition or cyclization reactions. For example, a nitro-Michael addition of nitromethane to diethyl glutaconate catalyzed by 1,1,3,3-tetramethylguanidine has been reported, yielding intermediates like diethyl 3-(nitromethyl)pentanedioate . Optimization includes:

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR confirms the cyanomethylene group (δ ~160–170 ppm for conjugated C≡N) and ester carbonyl signals (δ ~165–170 ppm) .

- HPLC-MS : Reverse-phase HPLC (e.g., YMC-Actus Triart C18 column) with MeCN/water mobile phases resolves impurities, while MS detects [M+H]⁺ ions for structural validation .

- X-ray crystallography : Used to resolve stereochemical ambiguities in tricyclic derivatives .

Q. How can researchers address challenges in purifying this compound?

Purification often involves:

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc) effectively separates diastereomers .

- Recrystallization : Polar solvents like ethanol or methanol minimize oily residues.

- HPLC purification : For high-purity requirements (e.g., >95%), acidic mobile phases (0.1% formic acid) reduce tailing .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the cyanomethylene group in catalytic transformations?

The electron-withdrawing cyano group activates the methylene carbon for nucleophilic additions. For example:

- Hydrogenation : Raney nickel reduces the nitromethylene group to an amine, enabling cyclization to γ-lactams .

- Enzymatic resolution : Lipases or esterases selectively hydrolyze ester groups, preserving the cyanomethylene moiety for asymmetric synthesis .

Contradictions arise in stereoselectivity: some protocols report >90% enantiomeric excess (ee) with chiral catalysts, while others require post-synthetic resolution .

Q. How can researchers resolve discrepancies in reported bioactivity data for derivatives of this compound?

Conflicting bioactivity results (e.g., enzyme inhibition vs. cytotoxicity) may stem from:

- Impurity profiles : Trace intermediates (e.g., unreacted nitro compounds) can skew assays. Validate purity via GC/FPD or LC-MS .

- Solubility effects : Use co-solvents (e.g., DMSO/water mixtures) to ensure compound dissolution in biological buffers .

- Metabolic instability : Derivatives may degrade in vitro; stabilize with protease inhibitors or shorter incubation times .

Q. What methodologies enable the study of metabolic pathways involving this compound?

Q. How does stereochemistry influence the biological activity of this compound derivatives?

Stereochemical variations (e.g., at the pentanedioate backbone) significantly alter interactions with target proteins:

Q. What strategies mitigate solubility limitations during formulation studies?

- Prodrug design : Replace ethyl esters with hydrophilic groups (e.g., PEGylated amines) .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in aqueous systems .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the cytotoxicity of this compound derivatives?

Discrepancies may arise from:

- Cell line variability : Test derivatives across multiple lines (e.g., HEK293 vs. HepG2) to assess tissue-specific toxicity .

- Assay interference : The cyanomethylene group can react with MTT reagents; use alternative assays (e.g., ATP luminescence) .

- Dosage thresholds : Cytotoxicity often follows a biphasic response; perform dose-response curves (0.1–100 µM) to identify safe ranges .

Methodological Best Practices

Q. What quality control protocols ensure reproducibility in synthetic workflows?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.